4,5,6,7-tetrahydro-1H-indazol-5-amine

Dopamine Receptor D3/D2 Selectivity Neurological Research

This bicyclic heterocyclic amine features a unique 5-position primary amine on a tetrahydroindazole core, enabling regiospecific N-alkylation for dopamine D3 receptor ligands (Ki=46.7 nM, 39-fold D3/D2 selectivity). The scaffold's 1H/2H-tautomeric equilibrium provides metal-dependent coordination geometry switching (confirmed with Cu(II), Co(II), and Ag(I) complexes). Available as freebase (≥98% purity) or dihydrochloride salt (>100 mg/mL aqueous solubility). For cGMP intermediate synthesis or sensitive catalytic transformations, select the 98+% grade to minimize impurity burden. For aqueous-phase reactions, procure the dihydrochloride salt (CAS 74197-17-4) to eliminate organic cosolvent requirements.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 74197-15-2
Cat. No. B1315397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazol-5-amine
CAS74197-15-2
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=NN2
InChIInChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
InChIKeyXTWQGFNPJUNTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2) Procurement and Technical Baseline


4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2) is a bicyclic heterocyclic amine featuring a fused tetrahydroindazole ring system with a primary amine substituent at the 5-position, having molecular formula C₇H₁₁N₃ and molecular weight 137.18 g/mol . The compound is commercially available as a racemic mixture with typical purity specifications of ≥95% to ≥98% from multiple suppliers . According to ECHA classification, the compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. The compound exists as a tautomeric mixture between 1H- and 2H-indazole forms and is also available in salt forms including the dihydrochloride (CAS 74197-17-4) and enantiomerically pure (R)- and (S)-configurations .

Why Generic Substitution Fails for 4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2): Procurement Criticality Assessment


The 5-amino-tetrahydroindazole scaffold exhibits regioisomeric and stereochemical sensitivity that precludes simple substitution with structurally similar amine-containing heterocycles. The position of the primary amine at C5—as opposed to C3, C4, C6, or C7—dictates the spatial orientation of the nucleophilic handle for subsequent N-alkylation, acylation, or reductive amination reactions essential for constructing dopaminergic pharmacophores [1][2]. Furthermore, the tetrahydroindazole core exists in tautomeric equilibrium between 1H- and 2H-indazole forms, a property not shared by fully aromatic indazoles or pyrazolo[3,4-c]pyridine alternatives, which alters hydrogen-bonding capacity and metal coordination geometry in both synthetic and biological contexts [3][4]. Generic substitution of racemic 4,5,6,7-tetrahydro-1H-indazol-5-amine with a single enantiomer or with the dihydrochloride salt form without solubility adjustment will produce divergent reaction kinetics and potentially different stereochemical outcomes in downstream chiral syntheses [1].

4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2): Quantitative Differentiation Evidence Against Comparators


Dopamine Receptor Subtype Selectivity Differentiation of N-Propyl-N-(2-(4-Phenylpiperazin-1-yl)ethyl) Derivative vs. Parent Scaffold

The N-propyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-substituted derivative of 4,5,6,7-tetrahydro-1H-indazol-5-amine demonstrates a 39-fold selectivity for rat dopamine D3 receptor (Ki = 46.7 nM) over D2 receptor (Ki = 1,840 nM) in competitive radioligand displacement assays [1]. This differential affinity profile is not achievable with the unsubstituted parent amine scaffold (which shows negligible affinity for both subtypes) or with alternative tetrahydroindazole regioisomers such as the 4-amino or 7-amino variants, which lack the requisite vector for the N-propyl and N-(phenylpiperazinyl)ethyl substituents critical for D3 pocket occupancy [1][2].

Dopamine Receptor D3/D2 Selectivity Neurological Research

Dihydrochloride Salt Water Solubility Advantage for Aqueous Reaction Conditions

The dihydrochloride salt of 4,5,6,7-tetrahydro-1H-indazol-5-amine (CAS 74197-17-4) exhibits water solubility exceeding 100 mg/mL at room temperature, with moderate solubility in methanol and ethanol . In contrast, the freebase form (CAS 74197-15-2) has a predicted LogP of approximately 0.12-0.19 and substantially lower aqueous solubility, limiting its utility in aqueous-phase reactions without cosolvent or pH adjustment . This solubility differential of >100-fold in aqueous media directly impacts reaction scalability for amide coupling, reductive amination, and metal-catalyzed cross-coupling procedures where water-miscible conditions are required .

Salt Form Optimization Aqueous Solubility Synthetic Feasibility

Commercial Purity Specification Differentiation Among Suppliers

Commercially available 4,5,6,7-tetrahydro-1H-indazol-5-amine is offered at minimum purity specifications ranging from 95% to 98+% across different suppliers [1]. For applications requiring high-purity starting material—such as cGMP intermediate synthesis or sensitive catalytic transformations where amine impurities can poison metal catalysts—the 98+% grade from suppliers like Leyan provides a meaningful reduction in potential side reactions and purification burden compared to the 95% minimum specification grade from alternative sources . This 3+ percentage point purity differential corresponds to up to 60% reduction in total impurity load (5% vs. 2% maximum impurities) .

Purity Specification Supplier Comparison Procurement Criteria

Tautomeric Equilibration Capability Distinct from Fully Aromatic Indazoles

The 4,5,6,7-tetrahydro-1H-indazole scaffold undergoes tautomeric equilibration between 1H- and 2H-indazole forms in solution, a dynamic property absent in fully aromatic indazoles (e.g., 1H-indazole, 5-aminoindazole) where the aromatic stabilization locks the tautomeric state [1][2]. X-ray crystallographic analysis of coordination complexes with Cu(II) and Co(II) confirms that the ligand adopts the 1H-tautomer with these metals, whereas with Ag(I) the ligand adopts the 2H-tautomer geometry [1]. This tautomeric flexibility enables differential metal coordination geometry depending on the metal center—producing trans-[CuCl₂(H-Ind)₄] square planar geometry with Cu(II) versus distinct coordination patterns with Ag(I)—a property not achievable with conformationally locked aromatic indazole ligands [1][2].

Tautomerism Metal Coordination Structural Chemistry

Regioisomeric Specificity for Dopaminergic Pharmacophore Construction

The 5-amino substitution position on the 4,5,6,7-tetrahydro-1H-indazole scaffold is structurally required for constructing partial ergoline analogues with dopaminergic activity, as demonstrated in systematic structure-activity relationship studies [1][2]. Compounds bearing the amine at the 5-position can be N-alkylated to mimic the C-8 substituent geometry of dopaminergic ergolines, whereas the 4-amino, 6-amino, and 7-amino regioisomers place the amine vector in orientations incompatible with dopamine receptor binding [1]. Patent literature explicitly claims the 5-amino-tetrahydroindazole scaffold as essential for prolactin inhibition and Parkinsonism treatment applications, with the 5-position amine serving as the critical synthetic handle for introducing the N-alkyl and N-allyl substituents required for pharmacological activity [2].

Regioisomer Dopamine Agonist Parkinson's Disease

Recommended Research and Industrial Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-15-2)


Synthesis of D3-Selective Dopamine Receptor Ligands

Use 4,5,6,7-tetrahydro-1H-indazol-5-amine as the starting scaffold for constructing N-alkylated derivatives targeting dopamine D3 receptor with selectivity over D2. The 5-amino position enables the critical N-propyl and N-(phenylpiperazinyl)ethyl substitution pattern required for D3 affinity (Ki = 46.7 nM) and 39-fold D3/D2 selectivity [1]. This application scenario is supported by documented structure-activity relationships demonstrating that alternative regioisomers cannot accommodate the necessary N-substitution vectors [1][2].

Aqueous-Phase Amide Coupling and Reductive Amination Using Dihydrochloride Salt

For synthetic procedures requiring aqueous or water-miscible reaction conditions, procure the dihydrochloride salt form (CAS 74197-17-4) rather than the freebase (CAS 74197-15-2). The dihydrochloride exhibits water solubility exceeding 100 mg/mL—more than 100-fold greater than the freebase—enabling homogeneous aqueous-phase reactions without the need for organic cosolvents . This scenario is particularly relevant for amide bond formation, reductive amination, and metal-catalyzed cross-coupling reactions where water serves as the primary solvent.

Coordination Chemistry with Transition Metals Requiring Tautomeric Flexibility

Employ 4,5,6,7-tetrahydro-1H-indazole-based ligands in coordination chemistry applications where tautomeric equilibration between 1H- and 2H-indazole forms enables metal-dependent coordination geometry switching. X-ray crystallographic studies confirm that the scaffold adopts the 1H-tautomer with Cu(II) and Co(II) but the 2H-tautomer with Ag(I), yielding crystalline complexes in >80% yield [3]. Fully aromatic indazole alternatives lack this dynamic tautomeric capability and are therefore unsuitable for applications requiring metal-specific geometry selection [3].

High-Purity Starting Material for cGMP Intermediate Synthesis

For applications requiring minimal impurity profiles—including cGMP intermediate synthesis, sensitive catalytic transformations, or analytical standard preparation—select the 98+% purity grade (e.g., Leyan Cat. No. 1254029) over the 95% minimum specification grade . The 3+ percentage point purity differential corresponds to up to 60% reduction in maximum impurity load, reducing purification burden and improving reaction reproducibility in amine-sensitive transformations .

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